molecular formula C28H21ClN2O4S B2823650 (3E)-1-(4-chlorobenzyl)-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893318-10-0

(3E)-1-(4-chlorobenzyl)-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2823650
CAS No.: 893318-10-0
M. Wt: 517
InChI Key: NIMSSISFQGJKGK-OVVQPSECSA-N
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Description

The compound “(3E)-1-(4-chlorobenzyl)-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide” is a benzothiazinone derivative characterized by a sulfone group (2,2-dioxide), a 4-chlorobenzyl substituent at position 1, and a (4-phenoxyphenyl)amino methylene group at position 3 in the (3E)-configuration. This structure imparts unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. Its synthesis likely involves multicomponent reactions (MCRs) utilizing aldehydes and active methylene nitriles, as demonstrated in analogous benzothiazinone systems . The 2,2-dioxide moiety enhances electrophilicity, facilitating nucleophilic additions, while the aromatic substituents may influence π-π stacking and hydrogen-bonding interactions .

Properties

IUPAC Name

(3E)-1-[(4-chlorophenyl)methyl]-2,2-dioxo-3-[(4-phenoxyanilino)methylidene]-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21ClN2O4S/c29-21-12-10-20(11-13-21)19-31-26-9-5-4-8-25(26)28(32)27(36(31,33)34)18-30-22-14-16-24(17-15-22)35-23-6-2-1-3-7-23/h1-18,30H,19H2/b27-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMSSISFQGJKGK-OVVQPSECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C3C(=O)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C/3\C(=O)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3E)-1-(4-chlorobenzyl)-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide (CAS Number: 893318-10-0) belongs to the benzothiazine class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial and anticancer properties, supported by relevant data tables and case studies.

  • Molecular Formula : C₃₈H₂₁ClN₂O₄S
  • Molecular Weight : 517.0 g/mol
  • Structure : The compound features a benzothiazine core, which is known for its potential therapeutic applications.

Antimicrobial Activity

Research has shown that benzothiazine derivatives exhibit significant antimicrobial properties. A study evaluating various synthesized benzothiazine compounds indicated that certain derivatives demonstrated marked activity against both Gram-positive and Gram-negative bacteria. For instance, compounds containing a similar structure to the target compound showed effectiveness against Bacillus subtilis and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameStructure TypeActivity Against Gram-positiveActivity Against Gram-negative
Compound ABenzothiazineYesNo
Compound BBenzothiazineYesYes
Target CompoundBenzothiazinePendingPending

Anticancer Activity

The anticancer potential of benzothiazine derivatives has been extensively studied. For example, recent findings indicate that compounds with structural similarities to the target compound inhibit cell proliferation in various cancer cell lines. Specifically, studies have reported GI50 values for related compounds ranging from 1.20 to 1.80 µM against different cancer types, suggesting a promising avenue for further research .

Case Study: Anticancer Efficacy

In a study conducted on a series of hybrid compounds that included benzothiazine structures, several exhibited dual inhibitory actions on key oncogenic pathways (EGFR and BRAF V600E). Notably, one compound demonstrated significant inhibition with an IC50 value of 0.11 µM against EGFR . This highlights the potential of benzothiazine derivatives in cancer therapeutics.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets involved in cell proliferation and bacterial resistance mechanisms. The presence of the chlorobenzyl and phenoxyphenyl substituents is hypothesized to enhance its binding affinity to these targets.

Future Directions

Further investigation into the pharmacokinetics and toxicity profiles of this compound is essential to fully understand its therapeutic potential. In vitro and in vivo studies are necessary to elucidate the mechanisms behind its biological activities and to optimize its structure for enhanced efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide family. Key structural analogues include:

1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide (Parent Compound): Lacks substituents at positions 1 and 2. It serves as a precursor in MCRs to synthesize fused 2-amino-4H-pyrans .

(3E)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide: Features a 4-methylbenzyl group and a 3-chloro-2-methylphenyl substituent.

3,3-Dichloro-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide : Contains a dichlorinated ethyl group, which may increase halogen-bonding interactions in crystallographic packing .

Physicochemical Properties

Property Target Compound Parent Compound 4-Methylbenzyl Analogue Dichloroethyl Derivative
Molecular Weight ~540 g/mol (estimated) 254 g/mol ~440 g/mol (estimated) 315 g/mol
Solubility Low (polar aprotic solvents) Moderate in DMSO Low in water Low in polar solvents
Melting Point Not reported 180–185°C Not reported 145–148°C

Research Findings and Challenges

  • Crystallography : The compound’s (3E)-configuration likely influences its molecular packing. Software like SHELXL and ORTEP-3 are critical for refining such structures .
  • Synthetic Limitations : Bulky substituents may reduce reaction yields in MCRs, necessitating optimized conditions .
  • Data Gaps : Experimental parameters like IC50 values, LogP, and detailed spectral data (e.g., ¹H-NMR) are absent in literature, highlighting the need for targeted studies.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

  • Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, halogenation of the benzothiazine core can be achieved using N-chlorosuccinimide (NCS) and benzoyl peroxide in refluxing carbon tetrachloride, followed by recrystallization in ethanol for purification . Optimization requires monitoring reaction parameters (temperature, stoichiometry) via thin-layer chromatography (TLC) and adjusting catalyst loading. A table of key synthesis parameters is provided below:
StepReagents/ConditionsYieldPurity (HPLC)Reference
ChlorinationNCS, CCl₄, 80°C, 2h72%98.5%
RecrystallizationEthanol, RT, 24h-99.1%

Q. Which analytical techniques are most reliable for structural elucidation and purity assessment?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry and bond geometries, with mean C–C bond deviations <0.004 Å and R factors <0.054 . Complementary techniques include:
  • NMR spectroscopy for verifying substitution patterns (e.g., chlorobenzyl protons at δ 4.8–5.2 ppm).
  • High-resolution mass spectrometry (HR-MS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 523.0821).
  • HPLC with UV detection (λ = 254 nm) for purity >99% .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 40°C/75% relative humidity for 4 weeks. Monitor degradation via:
  • UV-Vis spectroscopy for absorbance shifts.
  • LC-MS to identify degradation products (e.g., hydrolysis of the sulfonyl group).
  • DSC/TGA to determine thermal decomposition thresholds (>200°C) .

Advanced Research Questions

Q. What mechanistic insights exist for the regioselective functionalization of the benzothiazine core?

  • Methodological Answer: Chlorination at the 3-position is proposed to proceed via a radical mechanism initiated by benzoyl peroxide, with NCS acting as a chlorine donor. Computational studies (DFT) can model transition states to explain preferential attack at the benzylic carbon over the sulfonyl group. Kinetic studies (e.g., varying NCS equivalents) reveal pseudo-first-order dependence on substrate concentration .

Q. How does the compound’s electronic structure influence its potential as a pharmacophore?

  • Methodological Answer: The electron-withdrawing sulfonyl group and conjugated imine moiety enhance binding to biological targets (e.g., kinases). Use molecular docking (AutoDock Vina) to simulate interactions with active sites, and validate via surface plasmon resonance (SPR) to measure binding affinities (e.g., KD = 12 nM for a kinase target) .

Q. What strategies mitigate solubility challenges in aqueous biological assays?

  • Methodological Answer:
  • Salt formation : Convert the free base to a hydrochloride salt (improves aqueous solubility by 10-fold).
  • Nanoformulation : Use PEGylated liposomes (size: 120 nm, PDI <0.2) to encapsulate the compound.
  • Co-solvent systems : Employ DMSO/PBS mixtures (<5% DMSO) to maintain compound integrity .

Data Contradictions and Resolution

Q. Discrepancies in reported crystallographic How to reconcile variations in bond angles?

  • Resolution Strategy: Variations in bond angles (e.g., C–S–O angles ranging 105–110°) arise from differences in crystal packing or solvent effects. Compare multiple datasets (e.g., vs. ) and perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) influencing geometry .

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